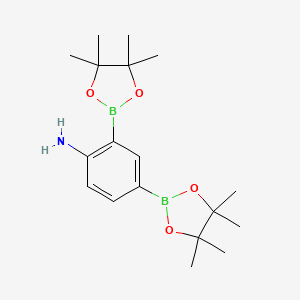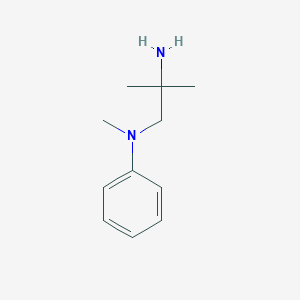![molecular formula C16H11BO3 B13931230 Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
Naphtho[2,3-b]benzofuran-4-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid: is a boronic acid derivative of benzo[b]naphtho[2,3-d]furan. This compound is characterized by its unique structure, which includes a boronic acid functional group attached to a fused polycyclic aromatic hydrocarbon. The presence of the boronic acid group makes this compound highly reactive and useful in various chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a halogenated benzo[b]naphtho[2,3-d]furan with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Boronate Esterification: This method involves the esterification of benzo[b]naphtho[2,3-d]furan with a boronic acid derivative in the presence of an acid catalyst.
Direct Boronic Acid Functionalization: This method involves the direct introduction of the boronic acid group onto the benzo[b]naphtho[2,3-d]furan scaffold using boron reagents.
Industrial Production Methods: Industrial production of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid typically involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems further enhances the production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid.
Reduced Derivatives: Reduced forms of the compound with altered functional groups.
Substituted Derivatives: Products with substituted boronic acid groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid is widely used in organic synthesis for the construction of complex molecules through cross-coupling reactions.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the design of boron-containing drugs with unique pharmacological properties.
Industry:
Mécanisme D'action
The mechanism of action of B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, making this compound useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Benzo[b]naphtho[2,1-d]furan: Similar structure but different positioning of the furan ring.
Dibenzofuran: A simpler structure with two benzene rings fused to a furan ring.
Naphtho[2,3-b]furan: A related compound with a different arrangement of the fused rings.
Uniqueness: B-Benzo[b]naphtho[2,3-d]furan-4-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and functionality. This makes it particularly valuable in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C16H11BO3 |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
naphtho[2,3-b][1]benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)20-16(12)14/h1-9,18-19H |
Clé InChI |
BGUAUUNQLULZTA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3O2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)

![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)



![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)


![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)



